molecular formula C17H17F3N8 B12247802 9-cyclopropyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}-9H-purine

9-cyclopropyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}-9H-purine

Cat. No.: B12247802
M. Wt: 390.4 g/mol
InChI Key: DZLNUTJYQXKEEH-UHFFFAOYSA-N
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Description

9-cyclopropyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}-9H-purine is a complex organic compound with a molecular formula of C18H18F3N7. This compound is notable for its unique structure, which includes a cyclopropyl group, a trifluoromethyl-substituted pyridazine ring, and a piperazine-linked purine core. These structural features contribute to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cyclopropyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}-9H-purine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate amines and formamidine derivatives.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

    Incorporation of the Trifluoromethyl-Pyridazine Ring: The trifluoromethyl-pyridazine ring can be attached through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine core and the piperazine ring.

    Reduction: Reduction reactions can target the pyridazine ring and the trifluoromethyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the purine and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halides, boronic acids, and organometallic compounds are used under conditions such as palladium-catalyzed cross-coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products.

Scientific Research Applications

9-cyclopropyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}-9H-purine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Research is ongoing into its potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-viral activities.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 9-cyclopropyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of these targets. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 9-cyclopropyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine
  • 9-cyclopropyl-6-{4-[6-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}-9H-purine

Uniqueness

Compared to similar compounds, 9-cyclopropyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}-9H-purine is unique due to the presence of the trifluoromethyl-pyridazine ring, which can enhance its biological activity and selectivity. The cyclopropyl group also contributes to its stability and lipophilicity, making it a promising candidate for further research and development.

Properties

Molecular Formula

C17H17F3N8

Molecular Weight

390.4 g/mol

IUPAC Name

9-cyclopropyl-6-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]purine

InChI

InChI=1S/C17H17F3N8/c18-17(19,20)12-3-4-13(25-24-12)26-5-7-27(8-6-26)15-14-16(22-9-21-15)28(10-23-14)11-1-2-11/h3-4,9-11H,1-2,5-8H2

InChI Key

DZLNUTJYQXKEEH-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NC3=C2N=CN=C3N4CCN(CC4)C5=NN=C(C=C5)C(F)(F)F

Origin of Product

United States

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